6-(Trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
6-(Trifluoromethyl)pyridine-3-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds , which can affect a variety of biochemical pathways.
Result of Action
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds , which can have a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyridine ring followed by sulfonamide formation. One common method is the reaction of 6-(Trifluoromethyl)pyridine with chlorosulfonic acid, which results in the formation of the sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can produce various oxidized or reduced derivatives .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological and cognitive disorders.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
Trifluoromethanesulfonamide: Contains a trifluoromethyl group attached to a sulfonamide but lacks the pyridine ring.
Uniqueness
6-(Trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific bioactivity .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-2-1-4(3-11-5)14(10,12)13/h1-3H,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCWLNVGKBMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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